
6-Bromo-2-chloro-4-fluoro-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-4-fluoro-3-methylaniline is an aromatic amine with the molecular formula C7H6BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring, along with a methyl group and an amino group. It is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-4-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and the use of catalysts to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-chloro-4-fluoro-3-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-2-chloro-4-fluoro-3-methylaniline is used in several scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chloro-4-fluoro-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The pathways involved often include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-fluoro-6-methylaniline
- 2-Bromo-4-methylaniline
- 4-Bromo-2-methylaniline
Uniqueness
6-Bromo-2-chloro-4-fluoro-3-methylaniline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C7H6BrClFN |
|---|---|
Peso molecular |
238.48 g/mol |
Nombre IUPAC |
6-bromo-2-chloro-4-fluoro-3-methylaniline |
InChI |
InChI=1S/C7H6BrClFN/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,11H2,1H3 |
Clave InChI |
QUMRNKYBHHHDAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1F)Br)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
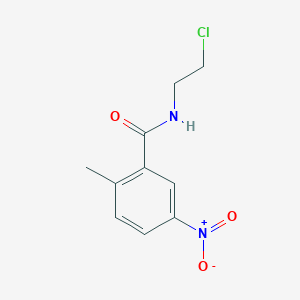
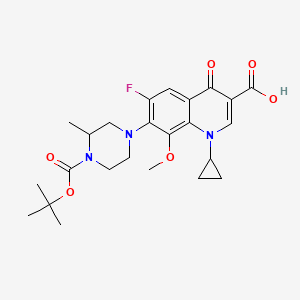
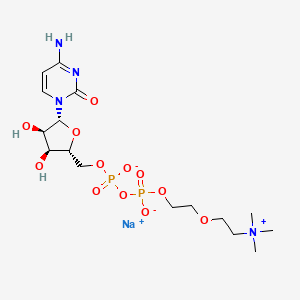

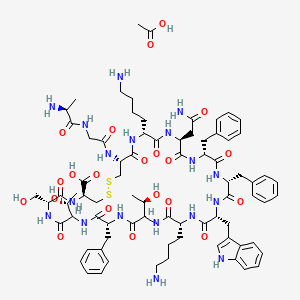
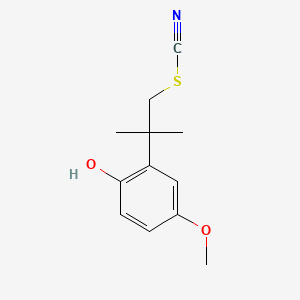
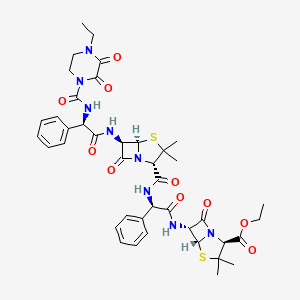
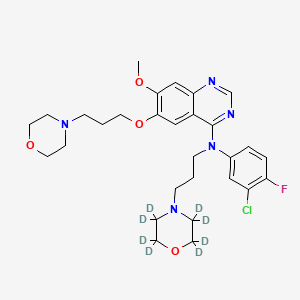
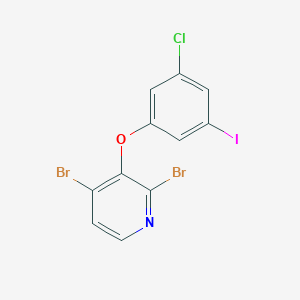
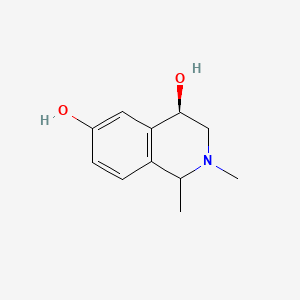

![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
